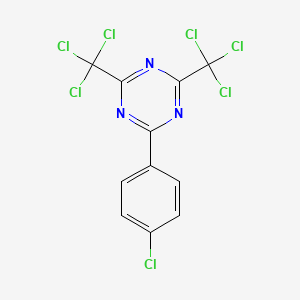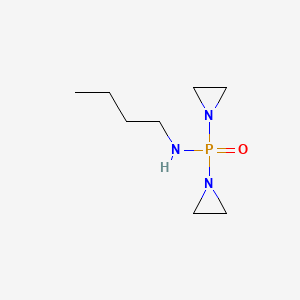
P,P-Bis(1-aziridinyl)-N-butylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P,P-Bis(1-aziridinyl)-N-butylphosphinic amide: is an organophosphorus compound characterized by the presence of aziridine rings attached to a phosphinic amide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Bis(1-aziridinyl)-N-butylphosphinic amide typically involves the reaction of aziridine with phosphinic amide derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: P,P-Bis(1-aziridinyl)-N-butylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphinic amides.
Aplicaciones Científicas De Investigación
P,P-Bis(1-aziridinyl)-N-butylphosphinic amide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of P,P-Bis(1-aziridinyl)-N-butylphosphinic amide involves its interaction with biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity and interference with DNA replication.
Comparación Con Compuestos Similares
- P,P-Bis(1-aziridinyl)-N-methylphosphinic amide
- P,P-Bis(1-aziridinyl)-N-(3-methoxypropyl)phosphinothioic amide
Comparison: P,P-Bis(1-aziridinyl)-N-butylphosphinic amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .
Propiedades
Número CAS |
4238-92-0 |
|---|---|
Fórmula molecular |
C8H18N3OP |
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C8H18N3OP/c1-2-3-4-9-13(12,10-5-6-10)11-7-8-11/h2-8H2,1H3,(H,9,12) |
Clave InChI |
OTQJNESRMYNQOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNP(=O)(N1CC1)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
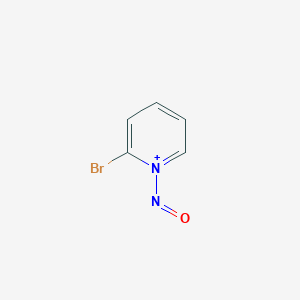
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)
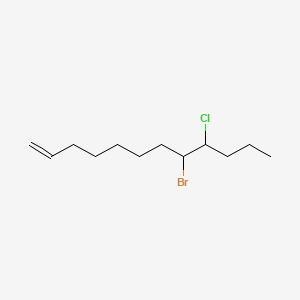
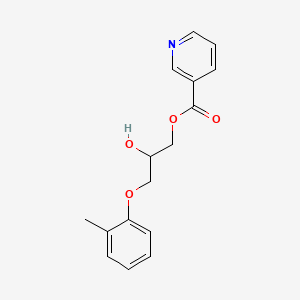
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
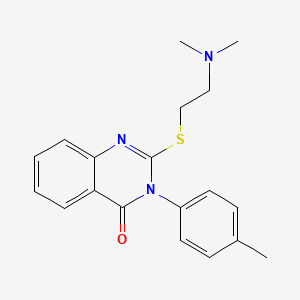
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)

